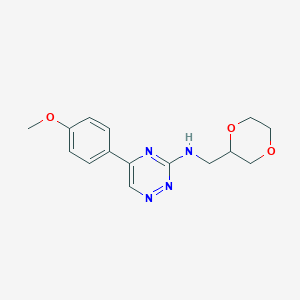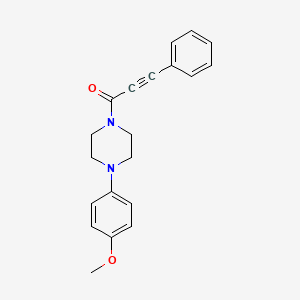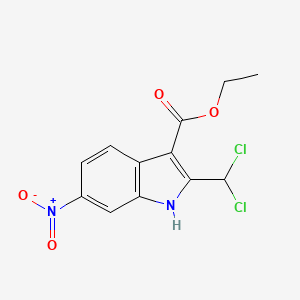
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research. It is a member of the imidazole family and has been studied for its potential applications in various fields, including medicine and biochemistry.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in the growth and proliferation of cancer cells and a reduction in inflammation.
Biochemical and physiological effects:
Studies have shown that 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole has a range of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is its versatility in laboratory experiments. It can be used in a variety of assays and techniques to study the function of enzymes and proteins. Additionally, it has been shown to have low toxicity and high stability, making it a reliable tool for research. However, one limitation is its cost, which can be prohibitive for some laboratories. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole. One area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the treatment of other types of cancer, beyond those that have been studied thus far. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, there may be opportunities to optimize the synthesis method to improve yields and reduce costs.
Synthesis Methods
The synthesis of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a multi-step process that is often carried out in a laboratory setting. The starting materials for the synthesis are benzylsulfonyl chloride, isobutylamine, and pyrrolidine. The reaction proceeds through a series of steps, including the formation of an intermediate compound, before the final product is obtained. The synthesis method has been optimized over the years, resulting in higher yields and improved purity of the compound.
Scientific Research Applications
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties and its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders. In biochemistry, it has been used as a tool to study the function of certain enzymes and proteins.
properties
IUPAC Name |
2-benzylsulfonyl-1-(2-methylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-16(2)13-22-18(14-21-10-6-7-11-21)12-20-19(22)25(23,24)15-17-8-4-3-5-9-17/h3-5,8-9,12,16H,6-7,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMCYSLQGOKOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6121523.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)
